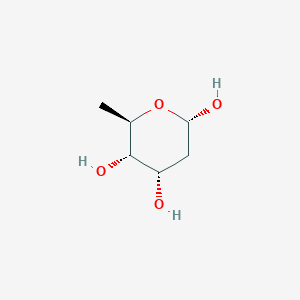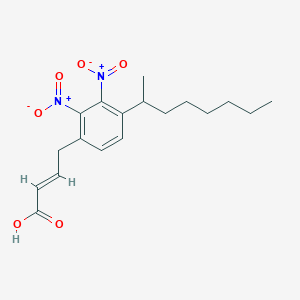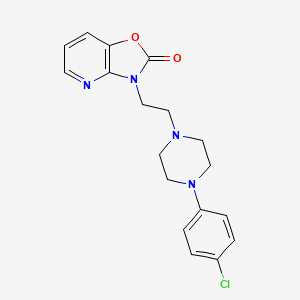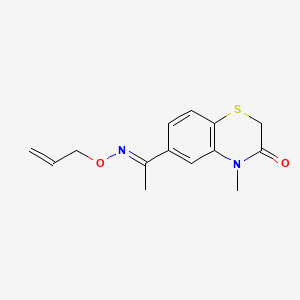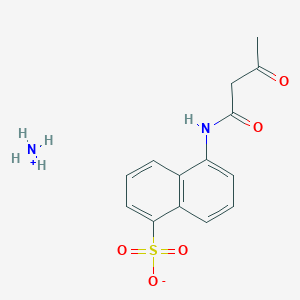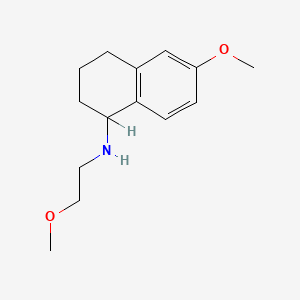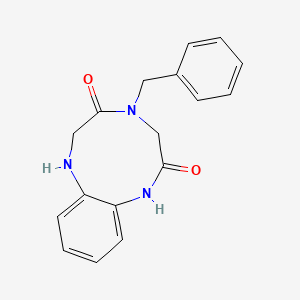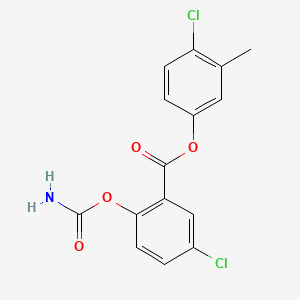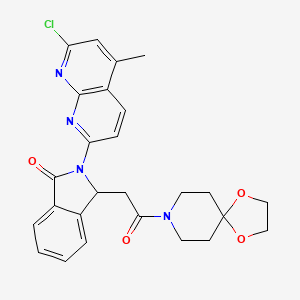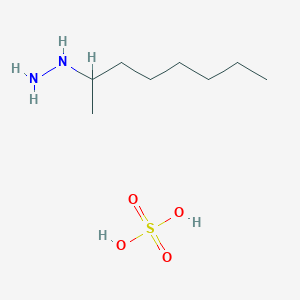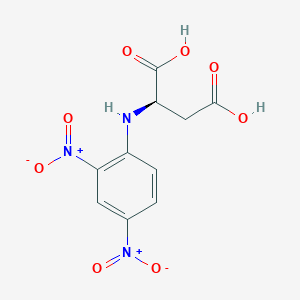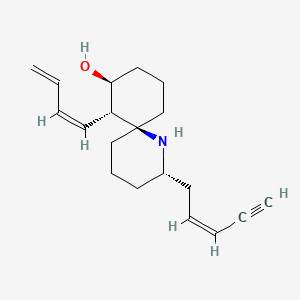
Neodihydrohistrionicotoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Neodihidrohistrionicotóxina es un compuesto químico conocido por sus propiedades únicas y aplicaciones en varios campos. Es un derivado de la histrionicotóxina, que es una toxina natural que se encuentra en la piel de ciertas ranas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la neodihidrohistrionicotóxina típicamente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. La ruta sintética a menudo incluye los siguientes pasos:
Formación de la estructura principal: Esto implica la construcción de la estructura bicíclica principal a través de una serie de reacciones de ciclización.
Modificaciones del grupo funcional: Se introducen o modifican varios grupos funcionales para lograr la estructura química deseada.
Purificación: El producto final se purifica utilizando técnicas como la cromatografía para obtener neodihidrohistrionicotóxina pura.
Métodos de Producción Industrial
La producción industrial de neodihidrohistrionicotóxina puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de reactores automatizados y técnicas de purificación avanzadas para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
La neodihidrohistrionicotóxina sufre diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio y otros agentes reductores.
Sustitución: Halógenos, nucleófilos y otros agentes sustituyentes.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas de neodihidrohistrionicotóxina.
Aplicaciones en Investigación Científica
La neodihidrohistrionicotóxina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar diversas reacciones químicas y mecanismos.
Biología: Se utiliza para investigar los efectos biológicos de las toxinas y sus interacciones con los sistemas biológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como un compuesto de referencia en química analítica.
Aplicaciones Científicas De Investigación
Neodihydrohistrionicotoxin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is used to investigate the biological effects of toxins and their interactions with biological systems.
Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.
Mecanismo De Acción
La neodihidrohistrionicotóxina ejerce sus efectos al interactuar con dianas moleculares y vías específicas. Principalmente se dirige a los receptores nicotínicos de acetilcolina, que están involucrados en la transmisión de señales nerviosas. Al unirse a estos receptores, la neodihidrohistrionicotóxina puede modular su actividad, lo que lleva a diversos efectos fisiológicos. Este mecanismo de acción la convierte en una herramienta valiosa para estudiar el sistema nervioso y desarrollar nuevos agentes terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
Histrionicotóxina: El compuesto padre del que se deriva la neodihidrohistrionicotóxina.
Nicotina: Otro compuesto que se dirige a los receptores nicotínicos de acetilcolina.
Neonicotinoides: Una clase de insecticidas que también se dirigen a los receptores nicotínicos de acetilcolina.
Singularidad
La neodihidrohistrionicotóxina es única debido a su estructura específica y la forma en que interactúa con los receptores nicotínicos de acetilcolina. A diferencia de otros compuestos similares, tiene una afinidad de unión y una selectividad distintas, lo que la convierte en una herramienta valiosa para la investigación científica.
Propiedades
Número CAS |
55475-52-0 |
|---|---|
Fórmula molecular |
C19H27NO |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
(2S,6R,10S,11S)-11-[(1Z)-buta-1,3-dienyl]-2-[(Z)-pent-2-en-4-ynyl]-1-azaspiro[5.5]undecan-10-ol |
InChI |
InChI=1S/C19H27NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h1,4-7,12,16-18,20-21H,2,8-11,13-15H2/b7-5-,12-6-/t16-,17-,18+,19-/m1/s1 |
Clave InChI |
FQIWPVJJYOOITJ-AFVFYVOOSA-N |
SMILES isomérico |
C=C/C=C\[C@@H]1[C@H](CCC[C@]12CCC[C@H](N2)C/C=C\C#C)O |
SMILES canónico |
C=CC=CC1C(CCCC12CCCC(N2)CC=CC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


